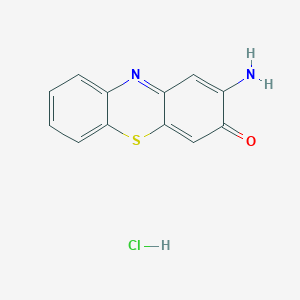
1-(5-Acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- typically involves the reaction of 2,6-dimethyl-4-phenylpyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetylation reactions where the pyridine derivative is treated with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the pyridine and phenyl rings .
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1,1’-(1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethyl-3,5-pyridinediyl)bis-
- Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
Uniqueness
Ethanone, 1,1’-(2,6-dimethyl-4-phenyl-3,5-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
21225-61-6 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-(5-acetyl-2,6-dimethyl-4-phenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO2/c1-10-15(12(3)19)17(14-8-6-5-7-9-14)16(13(4)20)11(2)18-10/h5-9H,1-4H3 |
Clave InChI |
JPSJOMGYWGPSKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
SMILES canónico |
CC1=C(C(=C(C(=N1)C)C(=O)C)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(Trifluoromethyl)cyclobutyl]ethanamine](/img/structure/B1654098.png)
![Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1654099.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methylsulfanyl-3H-purin-6-one](/img/structure/B1654102.png)
![4-[[5-[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylphthalazin-1-one](/img/structure/B1654103.png)
![2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one](/img/structure/B1654105.png)
![N1-(2,4-dichlorophenyl)-2-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B1654106.png)
![4-[[5-[(2,4-Dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylphthalazin-1-one](/img/structure/B1654107.png)
![N-[6-(4-methoxyphenoxy)pyridin-3-yl]-1-(1-methyl-5-nitroimidazol-2-yl)methanimine](/img/structure/B1654108.png)
